molecular formula C13H22N2O4 B13521867 Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate CAS No. 1706440-32-5

Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13521867
CAS No.: 1706440-32-5
M. Wt: 270.32 g/mol
InChI Key: JLPAQVOQUNYSHG-UHFFFAOYSA-N
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Description

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate is a complex organic compound that features a tetrahydropyridine ring structure. This compound is often used in organic synthesis due to its unique chemical properties and the presence of the tert-butoxycarbonyl (BOC) protecting group, which is commonly used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate typically involves the protection of the amine group using the tert-butoxycarbonyl (BOC) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions to ensure the stability of the BOC group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate involves the interaction of its functional groups with specific molecular targets. The BOC group protects the amine during reactions, allowing for selective modifications of other parts of the molecule. Upon deprotection, the free amine can participate in further chemical reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate is unique due to its tetrahydropyridine ring structure, which provides distinct chemical properties and reactivity compared to other BOC-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the tetrahydropyridine ring is required .

Properties

CAS No.

1706440-32-5

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

methyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,3,6-tetrahydropyridine-3-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-10-6-5-9(7-14-10)11(16)18-4/h5-6,9-10,14H,7-8H2,1-4H3,(H,15,17)

InChI Key

JLPAQVOQUNYSHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1C=CC(CN1)C(=O)OC

Origin of Product

United States

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